molecular formula C10H9BN2O2 B13116555 2-Phenylpyrimidine-5-boronic acid

2-Phenylpyrimidine-5-boronic acid

Cat. No.: B13116555
M. Wt: 200.00 g/mol
InChI Key: JURHQJGHFQQNTI-UHFFFAOYSA-N
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Description

2-Phenylpyrimidine-5-boronic acid: is an organoboron compound with the molecular formula C₁₀H₉BN₂O₂. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrimidine-5-boronic acid typically involves the reaction of 2-phenylpyrimidine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 2-phenylpyrimidine using bis(pinacolato)diboron (B₂pin₂) in the presence of a base such as potassium acetate and a palladium catalyst . The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of 2-Phenylpyrimidine-5-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the phenylpyrimidine moiety to the target molecule. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product .

Comparison with Similar Compounds

Uniqueness: 2-Phenylpyrimidine-5-boronic acid is unique due to the presence of both the phenyl and pyrimidine groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .

Properties

Molecular Formula

C10H9BN2O2

Molecular Weight

200.00 g/mol

IUPAC Name

(2-phenylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C10H9BN2O2/c14-11(15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7,14-15H

InChI Key

JURHQJGHFQQNTI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2=CC=CC=C2)(O)O

Origin of Product

United States

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